An In-Depth Technical Guide to 5-(4-Hexylphenyl)-5-oxovaleric Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-(4-Hexylphenyl)-5-oxovaleric Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-Hexylphenyl)-5-oxovaleric acid, a valuable synthetic intermediate with significant potential in medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed synthetic protocol, explores its primary application as a precursor for 5-oxo-ETE receptor antagonists, and outlines essential safety considerations.
Core Compound Identification and Properties
5-(4-Hexylphenyl)-5-oxovaleric acid is an organic compound characterized by a hexylphenyl group attached to a five-carbon chain containing a ketone and a terminal carboxylic acid.
Table 1: Chemical and Physical Properties of 5-(4-Hexylphenyl)-5-oxovaleric Acid and Related Analogues
| Property | 5-(4-Hexylphenyl)-5-oxovaleric acid | 5-(4-Ethylphenyl)-5-oxovaleric acid | 5-Phenylvaleric acid |
| CAS Number | 898791-53-2[1] | 34670-04-7[2] | 2270-20-4[3] |
| Molecular Formula | C17H24O3[1] | C13H16O3[2] | C11H14O2[3] |
| Molecular Weight | 276.38 g/mol [1] | 220.26 g/mol [2] | 178.23 g/mol |
| Melting Point | Data not available | Data not available | 58-60 °C[3] |
| Boiling Point | Data not available | Data not available | 177-178 °C at 13 mmHg[3] |
| Solubility | Data not available | Data not available | Data not available |
| Appearance | Data not available | Data not available | White to off-white crystalline powder[3] |
Synthesis of 5-(4-Hexylphenyl)-5-oxovaleric Acid
A robust and widely applicable method for the synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction provides a direct route to the target molecule.
Reaction Mechanism
The synthesis proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich benzene ring of hexylbenzene. The para-position is the major site of substitution due to the steric hindrance of the hexyl group and its ortho-, para-directing nature.
Caption: Proposed reaction workflow for the synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid via Friedel-Crafts acylation.
Experimental Protocol
Materials:
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Hexylbenzene
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Glutaric anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Sodium sulfate (Na₂SO₄), anhydrous
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Addition of Reactants: To the cooled suspension, add a solution of glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel. After the addition is complete, add hexylbenzene (1.1 equivalents) dropwise.
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Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and protonate the carboxylate.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Drug Discovery: A Precursor to 5-oxo-ETE Receptor Antagonists
The primary interest in 5-(4-Hexylphenyl)-5-oxovaleric acid stems from its utility as a key building block in the synthesis of antagonists for the 5-oxo-ETE receptor (OXE-R).[4] 5-oxo-ETE is a potent lipid mediator that acts as a powerful chemoattractant for eosinophils, a type of white blood cell implicated in inflammatory diseases such as asthma.[5][6] By blocking the OXE-R, the downstream inflammatory signaling cascade initiated by 5-oxo-ETE can be inhibited.
The structural motif of 5-(4-Hexylphenyl)-5-oxovaleric acid, featuring a lipophilic hexylphenyl tail and a carboxylic acid head, provides a versatile scaffold for the design of novel OXE-R antagonists. The carboxylic acid can be derivatized to introduce various functionalities, while the hexylphenyl group can be modified to optimize potency and pharmacokinetic properties.[7]
Caption: Simplified signaling pathway of 5-oxo-ETE and the inhibitory action of an OXE-R antagonist.
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-(4-Hexylphenyl)-5-oxovaleric acid is not publicly available. Therefore, a conservative approach to safety and handling is imperative, treating the compound with the same precautions as other irritant and potentially harmful organic acids.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Based on SDS for similar compounds like 2-Oxovaleric acid, the following hazards may be anticipated:
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
First Aid Measures (General Recommendations):
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Conclusion
5-(4-Hexylphenyl)-5-oxovaleric acid is a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and its potential as a scaffold for the development of novel 5-oxo-ETE receptor antagonists make it a valuable tool for researchers exploring new treatments for inflammatory diseases. While a complete physicochemical profile is yet to be fully documented, the information available on analogous compounds provides a solid foundation for its use in a research setting. Adherence to strict safety protocols is essential when handling this and any other chemical compound.
References
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Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE). ACS Publications. (2018). [Link]
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"5-Oxo-ETE Antagonists in Allergic Disease; Design and Synthesis of Aff" by Qiuji Ye. [Link]
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Functional characterization of the 5-oxo-ETE receptor OXE-R and identification of the first small molecule antagonist with a novel mechanism of ligand bias. bonndoc. (2011). [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/0ff3e55e09f7a93a1012353724c03d198533c391]([Link]
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(PDF) The synthesis, computer prediction of the biological activity and the acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1][7]triazolo[4,3-a]quinazoline-8-carboxamides. ResearchGate. (2025). [Link]
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